Hirullin

Beschreibung

Eigenschaften

IUPAC Name |

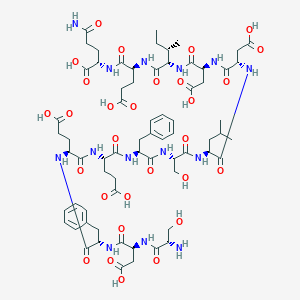

(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H96N14O29/c1-5-33(4)55(67(109)73-39(19-23-51(90)91)58(100)74-40(68(110)111)16-20-48(70)85)82-65(107)46(29-54(96)97)80-64(106)45(28-53(94)95)79-60(102)41(24-32(2)3)76-66(108)47(31-84)81-62(104)43(26-35-14-10-7-11-15-35)77-59(101)38(18-22-50(88)89)71-57(99)37(17-21-49(86)87)72-61(103)42(25-34-12-8-6-9-13-34)78-63(105)44(27-52(92)93)75-56(98)36(69)30-83/h6-15,32-33,36-47,55,83-84H,5,16-31,69H2,1-4H3,(H2,70,85)(H,71,99)(H,72,103)(H,73,109)(H,74,100)(H,75,98)(H,76,108)(H,77,101)(H,78,105)(H,79,102)(H,80,106)(H,81,104)(H,82,107)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,110,111)/t33-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDUBJRKXIMUCO-DUBUDNBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H96N14O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1573.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Bioprospecting, Isolation, and Characterization of Hirullin and Its Variants

Identification of Biological Sources and Originating Organisms (e.g., Hirudinaria manillensis)

Hirullin is a natural antithrombin derived from the tissue or secretions of leeches belonging to the species Hirudinaria manillensis. google.com This species, also known as the Asian jawed leech or Mexican medical leech, is found in Southeast Asia, including Malaysia. cusabio.combioline.org.brresearchgate.net Hirudinaria manillensis is similar to Hirudo medicinalis in its ability to feed on mammalian blood and is considered evolutionarily more advanced. google.com Leeches secrete anticoagulant compounds in their saliva to maintain blood in a liquid state during feeding and storage. bioline.org.br These anticoagulants are primarily proteins and peptides. bioline.org.br

Advanced Methodologies for Isolation and Purification from Biological Extracts

The isolation and purification of this compound from complex biological extracts require advanced chromatographic techniques to achieve high purity. google.comnih.govgoogle.com

Hydrophobic Chromatography Techniques

Hydrophobic Interaction Chromatography (HIC) is a key technique used in the isolation and purification of hirudin, and by extension, related polypeptides like this compound. google.comgoogle.comgbiosciences.com HIC separates molecules based on their hydrophobicity. gbiosciences.comcreative-biostructure.combio-rad.com Proteins containing both hydrophilic and hydrophobic regions are applied to an HIC column under high salt concentrations. gbiosciences.combio-rad.com Under these conditions, hydrophobic molecules interact preferentially with the hydrophobic ligands of the stationary phase. gbiosciences.com Elution is typically achieved by gradually decreasing the salt concentration in the mobile phase, causing molecules to elute in order of increasing hydrophilicity. gbiosciences.combio-rad.com This method is effective for isolating proteins from complex mixtures and can be scaled from analytical to preparative applications. creative-biostructure.com Porous adsorber resins with specific pore diameters and surface areas are used as the stationary phase, and water-miscible organic solvents can be used as the mobile phase or as eluents. google.comgoogle.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another crucial technique for the isolation and purification of proteins and peptides from biological sources, including leech saliva. bioline.org.brmasterorganicchemistry.com RP-HPLC separates compounds based on their hydrophobicity, utilizing a hydrophobic stationary phase and a polar mobile phase. bioline.org.brmasterorganicchemistry.com Lyophilized saliva extract can be dissolved and subjected to RP-HPLC to isolate protein components. bioline.org.br This method has been shown to isolate numerous peaks from leech saliva, some of which exhibit antithrombin activity. bioline.org.br RP-HPLC is considered an accurate method for protein isolation, and a single isolation step can help reduce the risk of yield and activity loss. bioline.org.br Preparative RP-HPLC using step-gradient elution has been used for the initial purification of recombinant hirudin variants from culture broth. nih.gov

Characterization of this compound Heterogeneity and Related Peptides (e.g., this compound P6, this compound P18)

This compound exists in different forms, and related peptides with antithrombin activity have been isolated from Hirudinaria manillensis. Two notable variants are this compound P6 and this compound P18. bioline.org.brgoogle.comnih.govdntb.gov.ua These peptides are also produced by Hirudinaria manillensis. bioline.org.brnih.gov this compound P18 is a 61-amino acid protein related to hirudin and exhibits potent antithrombin activity. nih.govmedchemexpress.com While it shares a highly acidic C-terminus with hirudin, its sequence is significantly different from other known hirudin variants. nih.gov this compound P6 and P18 show 62% and 52% sequence homologies to hirudin, respectively. nih.gov Despite differences in their C-terminal segments, they have a similar number and distribution of acidic amino acid residues. nih.gov The presence of an Arginine residue at position 2 in this compound P6 may contribute to its interaction with the active site of thrombin, potentially accounting for a higher inhibitory potency compared to some hirudin variants. nih.gov Structural studies of thrombin complexes with the C-terminal peptide of this compound P18 have been conducted, revealing interactions with thrombin's exosite. rcsb.orgacs.org The C-terminal fragment of this compound P18 has demonstrated antithrombin potency comparable to a fragment of desulfatohirudin. nih.gov

Research findings on isolated proteins from Hirudinaria manillensis saliva using techniques like RP-HPLC and SDS-PAGE have identified proteins with antithrombin activity and determined their molecular weights. bioline.org.brresearchgate.net For example, one study reported isolating two active proteins with molecular weights of approximately 6.3 kDa and 14.2 kDa. bioline.org.brresearchgate.net The protein with a molecular weight of around 6.3 kDa was compared to known compounds from Hirudinaria manillensis, including this compound P18 (reported molecular weight 6.6-6.8 kDa) and bufridin (7.0 kDa). researchgate.net

Here is a table summarizing some of the reported molecular weights of antithrombin proteins from Hirudinaria manillensis:

| Compound | Leech Species | Molecular Weight (Da) | Reference |

| Protein 1 | Hirudinaria manillensis | 6289.799 | researchgate.net |

| This compound P18 | Hirudinaria manillensis | 6600-6800 | researchgate.net |

| Bufridin | Hirudinaria manillensis | 7000 | researchgate.net |

| Protein 2 | Hirudinaria manillensis | 14244.58 | researchgate.net |

Quantitative Determination of this compound in Biological Samples

Quantitative determination of hirudin, and by extension potentially this compound, in biological samples such as blood and plasma is important for monitoring concentrations. nih.gov Methods based on coagulation measurements have been developed for this purpose. nih.gov The ecarin clotting time (ECT) method, which utilizes ecarin from snake venom to activate prothrombin, is one such technique. nih.gov This method allows for the rapid, sensitive, and reproducible measurement of hirudin in blood and plasma, with an excellent linear correlation between ECT prolongation and hirudin content within a specific range. nih.gov While this method is described for hirudin, similar principles based on their anticoagulant activity could potentially be adapted or explored for the quantitative determination of this compound and its variants in biological matrices.

Molecular Architecture and Post Translational Modificational Analysis of Hirullin

Elucidation of Hirullin Primary Amino Acid Sequence and Structural Features

The primary structure of a protein is defined by the linear sequence of its amino acids. jackwestin.combioninja.com.aulibretexts.org This sequence is fundamental as it dictates the subsequent levels of protein structure, including secondary, tertiary, and potentially quaternary structures. bioninja.com.aulibretexts.orgkhanacademy.org this compound P18, a variant of this compound, is a protein composed of 61 amino acids. nih.gov Similar to hirudin, it possesses a highly acidic C-terminus. nih.gov

Disulfide Bond Mapping and Their Conformational Contributions

Disulfide bonds are covalent linkages formed between the sulfur atoms of cysteine residues. wikipedia.orgkhanacademy.org These bonds play a significant role in stabilizing the three-dimensional structure of proteins, particularly in tertiary structure. bioninja.com.aukhanacademy.org The formation of disulfide bonds is considered a post-translational modification. wikipedia.org These bonds can significantly influence the conformation and stability of peptides and proteins. uq.edu.auuni-bonn.de While specific details regarding the mapping and conformational contributions of disulfide bonds in this compound were not extensively detailed in the search results, related proteins like haemadin, also from leeches, have globular domains stabilized by three disulfide bonds, albeit in a different arrangement compared to other structures. researchgate.netresearchgate.net The conformation of disulfide bonds, defined by torsion angles, impacts the distance between the alpha carbons of the involved cysteine residues, which is critical for the stability of certain protein folds like beta-hairpin peptides. uq.edu.au

Comprehensive Analysis of Post-Translational Modifications

Post-translational modifications (PTMs) are chemical modifications that occur after a protein has been synthesized. wikipedia.orgthermofisher.com These modifications are crucial for expanding the functional diversity of the proteome and can influence nearly all aspects of protein function, including activity, localization, stability, and interactions with other molecules. wikipedia.orgthermofisher.comabcam.comnih.govfrontiersin.orgnih.gov Over 200 different PTMs have been reported. frontiersin.org

Identification and Functional Role of Glycosylation Sites (e.g., O-glycosylation)

Exploration of Other Potential Post-Translational Modifications and Their Impact on Molecular Activity

Beyond glycosylation, numerous other PTMs can affect protein activity. These include phosphorylation, ubiquitination, nitrosylation, methylation, acetylation, lipidation, and proteolytic cleavage. wikipedia.orgthermofisher.comabcam.comfrontiersin.org These modifications can alter the chemical properties of amino acid residues or cleave peptide bonds, leading to changes in protein structure and function. wikipedia.orgabcam.comfrontiersin.org For instance, phosphorylation can act as a molecular switch regulating cellular processes, while acetylation can influence transcriptional activity and metabolic enzymes. thermofisher.comabcam.com Proteolytic cleavage can activate or inactivate proteins. abcam.com Sulfation, particularly of tyrosine residues, is another relevant PTM in the context of hirudin-family peptides. Recombinant hirudins often lack sulfation at Tyr-63, a modification present in leech-derived hirudin. nih.gov Sulfation of hirudin dodecapeptides has been shown to increase their binding affinity for thrombin. diva-portal.org While the specific extent and impact of these other potential PTMs on this compound's molecular activity were not explicitly detailed in the search results, the general principles of PTMs suggest they could play a role in modulating this compound's function.

Biophysical Characterization of this compound Conformation in Solution

Biophysical characterization techniques are essential for determining the structural and physical properties of biomolecules in solution, including their conformation, molecular weight, size, and interactions. wyatt.comconceptlifesciences.comcreative-biostructure.com These methods provide insights into how a protein behaves in its native environment. Techniques such as size-exclusion chromatography, multi-angle light scattering (MALS), dynamic light scattering (DLS), circular dichroism (CD), and analytical ultracentrifugation are commonly used for biophysical characterization. wyatt.comconceptlifesciences.comcreative-biostructure.comnih.gov While the search results did not provide specific data tables or detailed findings from biophysical characterization studies solely focused on this compound's conformation in solution, studies on other proteins demonstrate the utility of these methods. For example, biophysical methods revealed that the scaffold protein Atg11 behaves as a homodimer with an elongated alpha-helical conformation in solution. nih.gov Circular dichroism can provide information about the secondary structure composition of a protein in solution. nih.govplos.org Size-exclusion chromatography can estimate molecular weight and assess oligomeric state. nih.gov These techniques, when applied to this compound, would provide valuable data on its solution behavior and conformational state, which are critical for understanding its biological activity.

Compound Information

| Compound Name | PubChem CID |

| Hirudin | 72941487 nih.govfrontiersin.orgfrontiersin.orglabsolu.ca |

| Hirudin (53-64) | 16132123 nih.gov |

| This compound | Not explicitly found in search results with a specific CID. Mentioned as "this compound P18" bioline.org.brnih.govnih.gov and "this compound" researchgate.net. |

| Bufrudin | Not explicitly found in search results with a specific CID. Mentioned as "bufrudin" nih.gov. |

| Haemadin | Not explicitly found in search results with a specific CID. Mentioned as "Haemadin" bioline.org.br. |

| Theromin | Not explicitly found in search results with a specific CID. Mentioned as "Theromin" bioline.org.br. |

Data Tables

While specific quantitative data tables for this compound's structural features, modifications, or biophysical properties were not consistently available across the search results, the information presented can be conceptualized into tables summarizing comparative sequence analysis and the types of post-translational modifications.

Table 1: Comparative Sequence Identity of Hirudin-Family Peptides

| Peptide Compared to Bufrudin | Approximate Sequence Identity | Source Leech Species |

| Hirudin HV1 | ~70% | Hirudo medicinalis nih.gov |

| This compound P18 | ~60% | Hirudinaria manillensis nih.gov |

Table 2: Common Types of Post-Translational Modifications Relevant to Proteins

| Type of Modification | Description | Potential Impact on Protein Function |

| Glycosylation (N-linked, O-linked) | Attachment of sugar molecules | Folding, conformation, stability, activity, localization, immunogenicity thermofisher.comnih.govmdpi.comglycanage.comwikipedia.org |

| Phosphorylation | Addition of a phosphate (B84403) group | Regulation of enzyme activity, signaling pathways thermofisher.comabcam.com |

| Acetylation | Addition of an acetyl group | Regulation of gene expression, metabolic enzymes abcam.com |

| Ubiquitination | Attachment of ubiquitin protein | Protein degradation, signaling thermofisher.comabcam.com |

| Sulfation | Addition of a sulfate (B86663) group (e.g., on tyrosine) | Binding affinity, activity (shown for hirudin) nih.govdiva-portal.org |

| Proteolytic Cleavage | Cleavage of peptide bonds | Activation or inactivation of proteins wikipedia.orgabcam.com |

| Nitrosylation | Addition of a nitric oxide group | Regulation of protein activity, signaling thermofisher.comfrontiersin.org |

| Methylation | Addition of a methyl group | Regulation of gene expression, protein function thermofisher.comabcam.com |

| Lipidation | Attachment of lipid molecules | Membrane targeting wikipedia.orgthermofisher.com |

These tables are illustrative based on the types of information found and the structure of the outline. Detailed quantitative data specific to this compound for each of these categories would require further focused research.

Molecular Mechanism of Thrombin Inhibition by Hirullin

Kinetic Parameters of Thrombin-Hirullin Complex Formation and Dissociation

The interaction between hirullin and thrombin is characterized by a high affinity and specificity, leading to the formation of a stable, non-covalent complex. While comprehensive kinetic data for all this compound variants are not extensively documented in publicly available literature, studies on this compound P18, a 61-amino acid protein isolated from the leech Hirudinaria manillensis, provide significant insights into the binding kinetics.

The inhibition of thrombin by this compound P18 is exceptionally potent, with a reported inhibition constant (Ki) in the picomolar range, indicating a very strong binding affinity.

Table 1: Reported Inhibition Constant for this compound P18

| Compound | Ki (pM) |

|---|

This table is interactive. Click on the headers to sort.

The formation of the thrombin-hirullin complex is a rapid process, while the dissociation of the complex is significantly slower, contributing to the potent anticoagulant effect. The acidic C-terminal tail of this compound plays a crucial role in the initial electrostatic interactions with thrombin, guiding the inhibitor into the correct orientation for subsequent high-affinity binding. This bivalent interaction, involving both the active site and an exosite on thrombin, is a hallmark of the hirudin family of inhibitors, to which this compound belongs.

Identification and Characterization of Thrombin Binding Exosites and Non-Catalytic Sites

Thrombin possesses distinct surface domains, known as exosites, which are separate from its catalytic active site and play critical roles in substrate recognition and binding. This compound, like other hirudin-related inhibitors, utilizes these exosites for a multifaceted interaction with thrombin. elifesciences.org The two primary exosites involved are Anion-Binding Exosite 1 (ABE-1) and Anion-Binding Exosite 2 (ABE-2).

Anion-Binding Exosite 1 (ABE-1): Also known as the fibrinogen recognition exosite, ABE-1 is a positively charged region on the surface of thrombin. elifesciences.orgmaastrichtuniversity.nl It serves as the primary docking site for various substrates and cofactors, including fibrinogen, thrombomodulin, and protease-activated receptors (PARs). elifesciences.orgualberta.ca The acidic, C-terminal tail of this compound binds with high affinity to this exosite, a critical interaction for its inhibitory function. core.ac.ukresearchgate.net This binding sterically hinders the access of fibrinogen to thrombin, thereby preventing clot formation. researchgate.netmaastrichtuniversity.nl

The binding of this compound to these non-catalytic sites is a key feature of its mechanism, allowing for a highly specific and potent inhibition of thrombin without directly and immediately blocking the catalytic machinery in the same manner as small molecule active site inhibitors.

The inhibitory mechanism of this compound is distinguished by its simultaneous interaction with both the active site and exosite 1 of thrombin. nih.gov The N-terminal domain of this compound interacts with the catalytic active site of thrombin, while its C-terminal tail binds to exosite 1. core.ac.ukresearchgate.net

This bivalent mode of binding is fundamentally different from that of univalent, small-molecule inhibitors that target only the active site. The exosite interaction serves to anchor the this compound molecule to thrombin, increasing the local concentration of the inhibitory N-terminal domain near the active site and contributing to the extremely high binding affinity and specificity. nih.gov This dual interaction ensures a comprehensive blockade of thrombin's functions.

Binding of ligands to thrombin's exosites can induce conformational changes at distant sites, including the active site, a phenomenon known as allosteric modulation. nih.gov The binding of this compound's C-terminal tail to exosite 1 is not merely a passive anchoring event; it allosterically modulates thrombin's activity.

This exosite binding can influence the conformation of the active site, further enhancing the inhibitory effect on substrate cleavage. For instance, the binding of ligands to exosite 1 has been shown to affect the catalytic efficiency of thrombin towards certain substrates. This allosteric communication between the exosite and the active site is a critical aspect of the potent and specific inhibition of thrombin by this compound.

Mechanistic Disruption of Thrombin's Proteolytic Activities

The binding of this compound to thrombin effectively neutralizes its enzymatic functions, leading to a potent anticoagulant effect. This is achieved through the disruption of key proteolytic activities of thrombin in the coagulation cascade.

A primary procoagulant function of thrombin is the conversion of soluble fibrinogen into insoluble fibrin (B1330869) monomers, which then polymerize to form a stable fibrin clot. This compound potently inhibits this process by blocking the interaction between thrombin and fibrinogen. researchgate.net

The binding of this compound's C-terminal domain to exosite 1 on thrombin directly competes with the binding of fibrinogen to the same site. researchgate.netmaastrichtuniversity.nl This steric hindrance prevents thrombin from effectively cleaving fibrinogen, thereby inhibiting the formation of fibrin monomers and the subsequent polymerization into a clot. researchgate.net The C-terminal fragment of this compound P18 has been shown to inhibit fibrin-clot formation by binding to a non-catalytic site on thrombin. researchgate.net

Thrombin plays a crucial role in amplifying its own generation through a series of positive feedback loops involving the activation of several coagulation factors, including Factor V, Factor VIII, and Factor XI. This compound effectively disrupts these amplification pathways by inhibiting thrombin's ability to activate these factors.

By neutralizing thrombin, this compound prevents the conversion of these factors into their active forms (Factor Va, Factor VIIIa, and Factor XIa). The inhibition of the thrombin-mediated activation of Factor V and Factor VIII is a particularly efficient way to delay or inhibit explosive thrombin generation.

Table 2: Impact of this compound/Hirudin on Thrombin-Mediated Activation of Coagulation Factors

| Coagulation Factor | Role of Thrombin in Activation | Effect of this compound/Hirudin Inhibition |

|---|---|---|

| Factor V | Activation to Factor Va, a cofactor in the prothrombinase complex. | Inhibition of Factor Va generation, leading to delayed prothrombin conversion. |

| Factor VIII | Activation to Factor VIIIa, a cofactor in the intrinsic tenase complex. | Prolonged lag phase of the Factor X converting complex formation. |

| Factor XI | Activation to Factor XIa, which in turn activates Factor IX. | Inhibition of an alternative pathway for Factor XI activation, reducing further thrombin generation. |

This table is interactive. Click on the headers to sort.

Comparative Biochemical Mechanism of Action with Hirudin and Other Direct Thrombin Inhibitors

This compound, a potent natural polypeptide inhibitor of thrombin, shares a fundamental inhibitory mechanism with its well-characterized homolog, hirudin. Both are classified as bivalent, tight-binding, direct thrombin inhibitors (DTIs), engaging the enzyme at two distinct sites. This dual interaction confers high affinity and specificity, distinguishing them from many other classes of anticoagulants. However, subtle structural differences between this compound, hirudin, and other DTIs lead to variations in their biochemical interactions and inhibitory profiles.

The canonical mechanism for hirudin-family peptides, including this compound, involves the globular N-terminal domain binding to the catalytic active site of thrombin, while the acidic C-terminal tail simultaneously interacts with thrombin's anion-binding exosite-1. nih.govnih.gov Exosite-1 is the docking site for thrombin's primary substrate, fibrinogen, and by occupying this site, these inhibitors physically obstruct fibrinogen binding, thereby preventing clot formation. nih.gov

Comparison with Hirudin

This compound P18, a variant isolated from the leech Hirudinaria manillensis, is a 61-amino acid protein that exemplifies this bivalent mechanism. nih.gov Its action is directly comparable to that of hirudin from Hirudo medicinalis.

N-Terminal Domain Interaction : The N-terminal core of this compound, like hirudin, inserts into the active site cleft of thrombin, directly blocking its serine protease activity. This prevents thrombin from cleaving fibrinogen into fibrin monomers.

C-Terminal Domain Interaction : The acidic C-terminal tail of this compound P18 is crucial for its high-potency inhibition. This domain binds tightly to exosite-1 on thrombin. nih.gov Studies on synthetic C-terminal fragments of this compound P18 demonstrate that this region is comparable in function to the corresponding domain in hirudin, effectively inhibiting fibrin-clot formation by binding to this non-catalytic site. nih.gov Despite significant sequence differences in the C-terminal tails of this compound P18 and hirudin, their functional role in antithrombin activity is analogous. nih.gov The critical nature of specific residues has been highlighted, where Phe51 in this compound P18 corresponds to the functionally important Phe56 residue in hirudin. nih.gov

Comparison with Other Direct Thrombin Inhibitors

The mechanism of this compound can be further understood by comparing it with other classes of direct thrombin inhibitors, which may be univalent or bivalent, and reversible or irreversible.

Bivalirudin : This synthetic 20-amino acid peptide is a bivalent DTI designed based on hirudin's structure. Like this compound, it binds to both the active site and exosite-1 of thrombin. A key difference, however, is its reversibility. After initial binding, thrombin slowly cleaves a bond in bivalirudin, leading to a dissociation of the N-terminal fragment from the active site. This converts it to a less potent, exosite-1-binding inhibitor, resulting in a transient and reversible inhibition compared to the quasi-irreversible binding of hirudin and this compound.

Argatroban : This small molecule is a univalent DTI. It binds only to the active site of thrombin in a rapid and reversible manner. Because it does not interact with exosite-1, its mechanism is distinct from the bivalent inhibition of this compound. Argatroban is a competitive inhibitor, directly competing with substrates for the catalytic site. researchgate.net

Dabigatran : Another small molecule, dabigatran is a potent, competitive, and reversible univalent DTI that binds specifically to the active site of thrombin. nih.gov Its mechanism is similar to that of argatroban, lacking the exosite-1 interaction that characterizes this compound and hirudin. nih.gov

The following data tables provide a comparative view of the inhibitory potency of various direct thrombin inhibitors. The inhibition constant (Ki) represents the concentration required to produce half-maximum inhibition, with lower values indicating higher potency. ucl.ac.ukpharmacologycanada.org The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

Table 1: Comparative Inhibition Constants (Kᵢ) of Direct Thrombin Inhibitors

| Inhibitor | Source/Type | Kᵢ (nM) | Reference |

|---|---|---|---|

| Hirudin Fragment 1-47 (H. manillensis) | Natural Fragment | 150 ± 20 | nih.gov |

| Hirudin Fragment 1-47 (Y3W Analog) | Synthetic Analog | 30 ± 5 | nih.gov |

| Argatroban | Small Molecule | 19 | aatbio.com |

| Dabigatran | Small Molecule | 4.5 | nih.gov |

| Hirunorm IV | Synthetic Peptide | 0.134 ± 0.014 | nih.gov |

| Hirunorm V | Synthetic Peptide | 0.245 ± 0.016 | nih.gov |

Table 2: Comparative Half-Maximal Inhibitory Concentrations (IC₅₀) of Direct Thrombin Inhibitors

| Inhibitor | Source/Type | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Argatroban | Small Molecule | 38.0 | aatbio.com |

| Dabigatran | Small Molecule | 2.61 | aatbio.com |

| Efegatran | Small Molecule | 23.0 | aatbio.com |

Structure Function Relationship Studies of Hirullin

Delineation of Critical Amino Acid Residues and Functional Domains for Thrombin Binding

Research has focused on identifying which parts of the hirullin molecule are essential for its interaction with thrombin. This involves studying different domains of the protein and the contribution of individual amino acids to the binding affinity and inhibitory potency.

Role of the C-Terminal Domain in Thrombin Affinity

Similar to hirudin, the C-terminal domain of this compound plays a critical role in binding to thrombin nih.govnih.govcore.ac.uk. This highly acidic region interacts with a non-catalytic site on thrombin, known as exosite I or the anion-binding exosite nih.govcore.ac.ukembopress.orgresearchgate.net. Studies involving C-terminal fragments of this compound P18 have demonstrated that this domain alone possesses significant antithrombin potency, comparable to that of similar fragments from desulfatohirudin nih.govcore.ac.uk. The C-terminus of hirudin, which is analogous to that of this compound, contributes approximately half of the total binding energy of the whole protein to thrombin, highlighting the importance of this region nih.govresearchgate.net. While the C-terminal sequences of this compound P18 and hirudin variants show substantial differences, the functional domain appears to be comparable in its role in antithrombin activity nih.govcore.ac.uk.

Significance of Specific Residues (e.g., Phe51, Ile60) in Molecular Interaction

Specific amino acid residues within the C-terminal domain of this compound have been identified as critical for thrombin interaction. For instance, sequential shortening of the this compound P18 C-terminal fragment demonstrated the critical nature of Phe51, which corresponds to the important Phe56 residue in hirudin nih.govcore.ac.uk. These phenylalanine residues are thought to interact with a hydrophobic binding pocket on thrombin researchgate.netrcsb.org. Another residue, Ile60, in this compound P18 has also been noted for its interaction with thrombin, penetrating and interacting with the 3(10) turn hydrophobic binding pocket, albeit in a different orientation compared to the corresponding residue in hirudin rcsb.org.

Rational Design and Synthetic Modifications for Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of a molecule affect its biological activity gardp.orgwikipedia.orgcollaborativedrug.com. In the case of this compound, SAR has been explored through rational design and synthetic modifications to identify key structural features responsible for its potent thrombin inhibition nih.govresearchgate.netrcsb.org.

Peptide Truncation and Fragment Analysis

Peptide truncation and fragment analysis involve systematically shortening the peptide sequence from either the N-terminus, C-terminus, or both, to determine the minimum length required for activity and to identify functional regions kinexus.caproteogenix.sciencebiosyn.com. Studies on this compound P18 have utilized sequential shortening of its C-terminal fragment to pinpoint critical residues like Phe51 for antithrombin activity nih.govcore.ac.uk. Analysis of these truncated peptides helps to understand the contribution of different segments of the protein to thrombin binding and inhibition researchgate.net.

Site-Directed Mutagenesis for Functional Mapping

Site-directed mutagenesis is a technique used to introduce specific amino acid changes in a protein sequence to study the functional importance of those residues biosyn.comnih.govnih.govcore.ac.uk. While specific detailed studies on site-directed mutagenesis of this compound were not extensively found in the search results, studies on hirudin, a related protein, demonstrate the power of this technique in mapping residues important for thrombin interaction nih.govnih.gov. For example, mutagenesis studies on hirudin have shown the importance of acidic residues in the carboxyl region for interaction with thrombin nih.gov. Applying similar approaches to this compound would allow for precise mapping of residues critical for its unique interaction with thrombin.

Allosteric Effects and Conformational Changes Induced by this compound Binding to Thrombin

The binding of inhibitors like this compound to thrombin can induce allosteric effects, causing conformational changes in the thrombin molecule that affect its activity at sites distinct from the binding site nih.govmdpi.comresearchgate.net. While the search results did not provide explicit details on allosteric effects specifically induced by this compound binding, studies on hirudin, which shares a similar binding site on thrombin's exosite I, indicate that ligand binding to this region can influence the conformation and activity of thrombin embopress.orgnih.govacs.org. The interaction of hirudin with thrombin reveals that binding at sites both near and distant from the active site contributes to inhibition, suggesting allosteric communication within the thrombin molecule upon inhibitor binding embopress.org. Although this compound P18 utilizes the same non-catalytic binding domain as hirudin, its significantly different sequence and SAR profile suggest it might utilize a different mode of interaction with thrombin, potentially leading to distinct allosteric effects nih.govcore.ac.uk. Further research is needed to fully characterize the specific allosteric changes and conformational rearrangements in thrombin induced by this compound binding.

Recombinant Expression, Protein Engineering, and Design Strategies for Hirullin

Methodologies for Heterologous Expression of Hirullin and its Derivatives

Heterologous expression, the production of a protein in a host organism different from its natural source, is a common strategy to obtain larger quantities of proteins of interest like this compound for scientific, therapeutic, or commercial purposes. preprints.orgnih.gov The success of this approach is highly dependent on the selection of an appropriate host system to ensure the production of biologically active forms of the protein. preprints.orgeurogentec.com

Utilization of Prokaryotic Expression Systems (e.g., Escherichia coli)

Prokaryotic expression systems, particularly Escherichia coli (E. coli), are widely used for recombinant protein production due to their rapid growth, simple and inexpensive culture requirements, and well-established genetic manipulation techniques. nih.govthermofisher.comweizmann.ac.il E. coli has been utilized for the expression of recombinant hirudin and this compound variants, including this compound P6 and P18. google.comcusabio.com

E. coli systems offer the advantage of achieving high levels of protein expression in a relatively short time. nih.govweizmann.ac.il Proteins can be expressed in the cytoplasm, targeted to the periplasm, or produced as inclusion bodies. weizmann.ac.il However, a significant challenge when expressing eukaryotic proteins like this compound in E. coli is obtaining large amounts of soluble, correctly folded, and active protein. weizmann.ac.il Overexpression in E. coli often leads to the formation of inclusion bodies, which contain misfolded, inactive protein. ksu.edu.sajabonline.in Strategies for preparing the target protein gene in E. coli systems can be employed to increase productivity and facilitate the detection, purification, and activity of the recombinant protein. nih.gov

Application of Eukaryotic Expression Systems (e.g., Saccharomyces cerevisiae, Pichia pastoris)

Eukaryotic expression systems, such as the yeasts Saccharomyces cerevisiae and Pichia pastoris (now known as Komagataella phaffii), offer advantages, particularly for proteins requiring post-translational modifications and proper folding that may not occur correctly in prokaryotic systems. eurogentec.comresearchgate.netgoogle.comnih.govfrontiersin.org These yeast systems represent a middle ground between bacterial systems and mammalian cells, combining the scalability and simplicity of microbial systems with the ability to perform some eukaryotic post-translational modifications. eurogentec.com

Pichia pastoris is a popular and widely used system for recombinant protein production, known for its ability to achieve high cell densities and high protein yields. eurogentec.comnih.gov It provides an eukaryotic environment conducive to proper protein folding and post-translational modifications like glycosylation and disulfide bond formation. eurogentec.comnih.gov P. pastoris is also suitable for the secretory production of recombinant proteins, simplifying purification as the protein is released into the culture supernatant. nih.gov While P. pastoris offers many benefits, optimization of parameters such as methanol (B129727) and sorbitol concentration, temperature, and incubation time is often required to achieve maximum production of the target protein. nih.gov

Saccharomyces cerevisiae has also been used for expressing heterologous proteins, including those related to hirudin. preprints.orgresearchgate.netgoogle.com While successful, protein expression in S. cerevisiae can sometimes result in hypermannosylation, which may impact protein properties. nih.gov

Comparative studies have shown varying results depending on the specific protein and strains used. For instance, in one study comparing hirudin expression in P. pastoris and E. coli, the E. coli preparations exhibited considerably higher thrombin-inhibitory potencies, suggesting that an eukaryotic background is not universally superior for expressing biologically active eukaryotic proteins. preprints.org

Optimization of Recombinant Protein Folding and Refolding Strategies for Biological Activity

The biological activity of recombinant proteins like this compound is intrinsically linked to their correct three-dimensional structure, which is achieved through proper folding. preprints.orgeurogentec.comksu.edu.sajabonline.in When proteins are expressed at high levels, particularly in prokaryotic systems like E. coli, they often accumulate as misfolded aggregates known as inclusion bodies. ksu.edu.sajabonline.in Recovering biologically active protein from inclusion bodies necessitates effective solubilization and refolding strategies. ksu.edu.sajabonline.in

Refolding is the process by which an unfolded protein rearranges into its native conformation to regain biological activity. ksu.edu.sajabonline.in This process is significantly influenced by the concentration of denaturants and the rate at which they are removed. jabonline.innih.gov Rapid decreases in denaturant concentration can lead to misfolding and aggregation. jabonline.innih.gov

Various methods are employed for protein refolding, including:

Dilution: This involves rapidly diluting the denatured protein solution into a refolding buffer. While simple, it can result in low protein concentrations, posing challenges for downstream applications. biotechrep.ir

Dialysis: Denatured protein is dialyzed against a refolding buffer to gradually remove denaturants. Stepwise dialysis, where the denaturant concentration is reduced incrementally, can help mitigate aggregation. jabonline.inbiotechrep.ir However, dialysis can be time-consuming, especially for large-scale production. biotechrep.ir

Chromatography-based refolding: Techniques like size-exclusion chromatography allow for simultaneous buffer exchange and some degree of purification during refolding. ksu.edu.sajabonline.in This method can be carried out at higher protein concentrations. jabonline.in

Addition of additives and chaperones: Various additives, such as amino acids (e.g., arginine) and polyols (e.g., glycerol), can inhibit aggregation and stabilize proteins during refolding. ksu.edu.sajabonline.innih.gov Chaperone proteins can also assist in the correct folding process. ksu.edu.sanih.gov

Optimizing refolding conditions is often a trial-and-error process, and there is no single universal method that works for all proteins. ksu.edu.sanih.gov Factors such as protein concentration, temperature, pH, and the presence of redox agents (for disulfide bond formation) are critical considerations. preprints.orgksu.edu.sa

Advanced Peptide Synthesis Techniques for this compound Analogs

While recombinant expression is valuable for producing the full-length this compound protein, advanced peptide synthesis techniques are essential for generating this compound analogs and fragments, particularly those containing non-natural amino acids or specific modifications. nih.govnih.govbachem.com These synthetic approaches allow for precise control over the amino acid sequence and the introduction of chemical modifications that may enhance stability, potency, or other desired properties. nih.govnih.gov

Key peptide synthesis methods include:

Solid-Phase Peptide Synthesis (SPPS): In SPPS, the peptide chain is built stepwise on an insoluble solid support. bachem.com This method is widely used and allows for rapid synthesis of peptides up to a certain length (typically < 80 amino acids). bachem.com SPPS has been used to produce fragments and analogs of hirudin. nih.gov

Liquid-Phase Peptide Synthesis (LPPS): Also known as solution-phase or classical peptide synthesis, LPPS involves coupling amino acids in solution. bachem.com This method is often used for large-scale synthesis of shorter peptides and can be advantageous for incorporating functionalized amino acids. bachem.com

Chemo-Enzymatic Peptide Synthesis (CEPS): CEPS combines chemical synthesis (like SPPS for producing peptide fragments) with enzymatic ligation using peptiligases to assemble longer peptide chains. bachem.com This technique is particularly useful for synthesizing peptides exceeding 100 amino acids. bachem.com

Molecular Hiving™: This is a liquid-phase synthesis method that utilizes a soluble, hydrophobic tag to streamline the process and eliminate the need for multiple isolation steps. bachem.com

These advanced techniques enable the creation of diverse this compound analogs with tailored properties, facilitating structure-activity relationship studies and the development of novel therapeutic candidates. nih.govnih.gov

Rational Design and Engineering of this compound Variants with Modulated Biological Properties

Rational design is a protein engineering approach that involves making specific changes to a protein's amino acid sequence based on a detailed understanding of its structure and function. nih.govpatsnap.com This approach utilizes computational models and existing structural data to predict how modifications will impact protein performance, such as stability, specificity, or activity. patsnap.com While a deep understanding of the protein is required, rational design allows for targeted alterations. patsnap.com

For this compound, rational design and engineering can be employed to create variants with modulated biological properties. This involves identifying key amino acid residues or regions within the this compound structure that are critical for its interaction with thrombin and its anticoagulant activity. By altering these residues through site-directed mutagenesis or other genetic engineering techniques, researchers can investigate the impact of these changes on this compound's function. nih.govnih.gov

Strategies for Altering Binding Kinetics and Specificity

Modulating the binding kinetics (association and dissociation rates) and specificity of this compound for thrombin is a key objective in engineering this compound variants. Strategies for achieving this include:

Mutagenesis: Introducing specific mutations at residues involved in thrombin binding can alter the affinity and kinetics of the interaction. numberanalytics.com Structure-activity relationship studies, often guided by structural information of this compound-thrombin complexes, can inform which residues to target for mutagenesis.

Protein Engineering: Beyond simple point mutations, more complex protein engineering approaches, such as directed evolution or a combination of rational design and directed evolution, can be used to explore a wider range of sequence space and identify variants with desired binding characteristics. patsnap.combiorxiv.org

Modification of Binding Interfaces: Altering residues within the binding interface of this compound can impact the strength and specificity of its interaction with different sites on thrombin. This compound, like hirudin, interacts with both the catalytic site and an exosite on thrombin. nih.gov Engineering variants with altered affinity for these different sites can modulate its anticoagulant profile.

Introduction of Chemical Modifications: As demonstrated with synthetic peptides, chemical modifications like sulfation can significantly impact antithrombin activity and stability. nih.gov Incorporating such modifications into recombinantly produced or synthetically derived this compound variants can be a strategy to alter binding properties.

Analyzing the binding kinetics and specificity of engineered variants is crucial to assess the success of these strategies. Techniques such as surface plasmon resonance (SPR) can provide real-time data on binding interactions, allowing for the determination of association and dissociation rate constants and equilibrium dissociation constants (Kd). malvernpanalytical.combio-rad.com This data helps in understanding how modifications affect the strength and speed of this compound-thrombin binding and the selectivity of this compound for thrombin over other proteins. numberanalytics.commalvernpanalytical.combio-rad.comnih.gov

Design of Peptidomimetics Based on this compound's Scaffold

The design of peptidomimetics based on the this compound scaffold involves creating molecules that structurally or functionally mimic this compound's interaction with thrombin. This approach aims to overcome some of the inherent limitations of peptide therapeutics, such as susceptibility to proteolytic degradation and poor pharmacokinetic profiles, while maintaining or improving their inhibitory potency and specificity drugdesign.orgfrontiersin.orgjocpr.comnih.gov.

Research in this area has explored various strategies, including modifications to the peptide backbone, incorporation of non-natural amino acids, cyclization, and the development of entirely non-peptide scaffolds that present the crucial pharmacophore elements in a similar spatial arrangement to this compound jocpr.comupc.eduresearchgate.net. Structure-activity relationship (SAR) studies are fundamental to this process, helping to identify the minimal peptide length and key residues essential for thrombin recognition and inhibition upc.edunih.gov.

One notable class of Hirudin-based peptidomimetics (Hirudin is a related thrombin inhibitor from Hirudo medicinalis, often used as a model for this compound studies) is the "hirulogs" nih.govnih.gov. These synthetic peptides are designed to interact with both the catalytic center and the anion-binding exosite of thrombin nih.gov. Studies on hirulogs and other peptide and peptidomimetic derivatives have involved alterations in the moieties that bind to these sites, demonstrating that modifications can maintain or even improve antithrombin activity nih.gov. Some derivatives have shown sub-nanomolar Ki values and increased anticoagulant activities, highlighting the potential for designing highly potent inhibitors based on the hirudin/hirullin scaffold nih.gov.

Another approach involves the rational design of "hirunorms," a class of thrombin inhibitors designed to interact with the thrombin active site in a non-substrate mode and specifically bind the fibrinogen recognition exosite nih.gov. These molecules utilize a spacer to orient the N-terminal end in the active site, allowing for a significant reduction in size compared to the full-length hirudin sequence nih.gov. Hirunorms have demonstrated potent inhibition of thrombin's amidolytic action nih.gov.

The design process often involves understanding the bioactive conformation of this compound or its active fragments when bound to thrombin upc.edu. This information, often derived from spectroscopic analysis or computational methods, guides the design of conformationally constrained analogs or the placement of key chemical functionalities on non-peptide scaffolds upc.eduresearchgate.net. Scaffold-based drug design, in general, involves identifying a core structure (scaffold) that provides the necessary framework for presenting functional groups responsible for biological activity biosolveit.delifechemicals.com. In the context of this compound, this involves designing scaffolds that can effectively mimic the presentation of amino acid side chains crucial for binding to thrombin's active site and exosites mdpi.com.

Detailed research findings often involve the synthesis and characterization of numerous peptidomimetic derivatives, evaluating their binding affinity (e.g., Ki values) and inhibitory potency against thrombin nih.gov. These studies contribute to a deeper understanding of the structure-activity relationships, revealing which modifications enhance or diminish activity nih.gov. The incorporation of unnatural amino acids or modifications to the peptide backbone can improve stability against proteases, a major challenge for peptide drugs frontiersin.orgnih.gov.

While specific detailed data tables solely focused on this compound peptidomimetics from the search results are limited, the principles and findings from studies on related hirudin-based peptidomimetics like hirulogs and hirunorms are highly relevant due to the structural and functional similarities and the use of hirudin as a model for this compound studies unina.itnih.govnih.govnih.govnih.gov.

An example illustrating the impact of structural modifications on activity, drawn from studies on hirudin-based mimetics, could involve comparing the inhibitory constants (Ki) of different peptide or peptidomimetic sequences targeting thrombin. While direct Ki data for a range of this compound peptidomimetics was not explicitly found in the provided snippets, the concept is well-established in the design of thrombin inhibitors.

Example Data Representation (Illustrative based on search findings principles):

| Compound Type | Structural Modification | Target Site(s) Mimicked | Representative Ki Value (nM) |

| Natural Peptide | Hirudin (full-length) | Catalytic site & Exosite I | ~0.02 nih.gov |

| Synthetic Analog | Hirulog-1 (truncated, modified) | Catalytic site & Exosite I | Higher than Hirudin nih.gov |

| Peptidomimetic A | Backbone modification, Non-natural amino acids | Catalytic site binding moiety | Data not explicitly found |

| Peptidomimetic B | Scaffold-based mimetic, mimics exosite binding residues | Exosite I binding moiety | Data not explicitly found |

| Hirunorm IV | Rationally designed, reduced size | Active site & Fibrinogen exosite | 0.09 nih.gov |

| Hirunorm V | Rationally designed, reduced size | Active site & Fibrinogen exosite | 0.21 nih.gov |

The design process is iterative, often involving synthesis, biological evaluation, and structural analysis to refine the peptidomimetic structures and improve their properties nih.gov. Computational methods, including molecular modeling and virtual screening, play an increasingly important role in designing and predicting the activity of potential peptidomimetics before synthesis researchgate.netnih.govrsc.orgnih.gov.

The ultimate goal of designing peptidomimetics based on this compound's scaffold is to develop potent, specific, and stable thrombin inhibitors with favorable pharmacokinetic properties for potential therapeutic applications drugdesign.orgnih.gov.

Advanced Methodological Approaches in Hirullin Research

Structural Biology Techniques for Macromolecular Complex Analysis

Structural biology techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are fundamental in determining the three-dimensional structures of biological macromolecules and their complexes. Applied to Hirullin and thrombin, these methods provide snapshots and dynamic information about their interaction.

X-ray Crystallography of this compound-Thrombin Complexes

X-ray crystallography has been instrumental in visualizing the precise binding mode of hirudin and related variants, including this compound, with thrombin. Crystal structures of hirudin-thrombin complexes have been solved at high resolution, providing detailed information about the interaction interfaces. For instance, the crystallographic structure of a recombinant hirudin-thrombin complex has been determined at 2.3 Å resolution. researchgate.net These structures show that hirudin binds to thrombin through a bipartite mechanism, involving interactions with both the active site and a non-catalytic exosite (exosite I). researchgate.netcore.ac.uk The N-terminal segment of hirudin interacts with the catalytic site of thrombin, with the nitrogen atom of Ile1 forming a hydrogen bond with the Ser195 O gamma atom of the catalytic site. researchgate.net The C-terminal extended domain of hirudin binds to thrombin's exosite I, a region important for substrate and cofactor recognition. core.ac.uk Studies on the complex between human alpha thrombin and this compound have also been conducted using X-ray diffraction. pdbj.org

Key findings from X-ray crystallography of hirudin-thrombin complexes:

Bipartite binding to thrombin's active site and exosite I. researchgate.netcore.ac.uk

Specific hydrogen bonding between hirudin's N-terminus (Ile1) and thrombin's catalytic site (Ser195). researchgate.net

Interaction of the acidic C-terminal tail of hirudin with the positively charged exosite I. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

NMR spectroscopy is a powerful technique for studying the structure and dynamics of proteins and peptides in solution, providing insights into their conformational flexibility and interactions. nih.govmdpi.com NMR can provide detailed information about the spatial orientation of molecules and the position of individual atoms. mdpi.com It is particularly useful for studying flexible molecules or regions that may be challenging to crystallize. nih.gov While X-ray crystallography provides a static view, NMR can reveal the dynamic nature of the hirudin-thrombin interaction and the conformational changes that occur upon binding. NMR studies of hirudin C-terminal fragment peptides interacting with thrombin have emphasized the amphipathic structure of this region and its role in macromolecular interaction. core.ac.uk NMR, in conjunction with molecular dynamics simulations, has also been used in studies involving the C-domain of this compound. uni-bonn.de

NMR spectroscopy contributes to understanding:

Conformational preferences of this compound in solution and upon binding to thrombin. nih.gov

Dynamic aspects of the this compound-thrombin interaction.

Structural details of flexible regions not resolved by crystallography.

Computational Biology and Bioinformatics Applications

Computational methods play a vital role in complementing experimental techniques, allowing for the simulation of molecular behavior, prediction of binding affinities, and the discovery of new inhibitors.

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations are used to simulate the time-dependent behavior of molecular systems, providing insights into the dynamics and stability of protein-ligand complexes. nih.gov MD simulations have been applied to study hirudin and hirudin/thrombin complexes to understand their dynamic properties and interactions. researchgate.netnih.gov These simulations can predict potential modification sites on hirudin, such as PEGylation sites, by analyzing the accessibility and dynamics of residues. researchgate.net MD simulations have also been used to probe the interactions between thrombin's S' subsites and hirudin-based inhibitors, revealing how different linker regions influence binding potency and conformation through hydrogen bonding interactions. nih.gov Furthermore, MD simulations can investigate conformational transitions in thrombin itself and how these are affected by ligand binding. nih.gov The stability of ligand-receptor complexes over time can be assessed through MD simulations. nih.govmdpi.com

Applications of MD simulations include:

Analyzing the stability and dynamics of the this compound-thrombin complex. researchgate.netnih.gov

Identifying key interactions and conformational changes during binding. nih.govnih.gov

Predicting the behavior of modified this compound variants. researchgate.net

In silico Molecular Docking for Binding Affinity Prediction

In silico molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when bound to a protein and to estimate the binding affinity. mdpi.combiomedpharmajournal.org This method is widely used in drug discovery to screen potential inhibitors and understand their interactions with target proteins. biomedpharmajournal.orgmicrobiologyjournal.org Docking analysis predicts the binding energy, which serves as an indicator of the strength of the interaction; a more negative binding energy suggests a stronger binding affinity. mdpi.com Molecular docking has been employed to study the interactions of various ligands, including potential inhibitors, with thrombin. hu.edu.jo This allows researchers to computationally assess how well this compound or its variants are likely to bind to thrombin based on their structures.

Molecular docking provides:

Predictions of the binding pose of this compound within the thrombin binding sites. biomedpharmajournal.org

Estimation of the binding affinity between this compound and thrombin. mdpi.com

Identification of key residues involved in the interaction.

Machine Learning Algorithms for Peptide Inhibitor Discovery and Activity Prediction

Machine learning (ML) algorithms are increasingly being applied in peptide discovery and the prediction of peptide activity. nih.govtext2fa.irfrontiersin.org By training on existing datasets of peptides and their activities, ML models can learn to identify patterns and predict the properties of new peptide sequences. nih.govmdpi.com A two-stage machine learning pipeline has been developed to identify and rank peptide sequences based on their thrombin inhibitory potential. mdpi.com This pipeline demonstrated good performance in classifying thrombin inhibitory sequences and predicting their binding affinities (Ki values). mdpi.com ML models can reveal hidden physicochemical and structural characteristics unique to thrombin inhibitor peptides and enable the high-throughput screening of vast peptide databases to discover novel potential inhibitors. mdpi.com

Machine learning applications include:

Quantitative Proteomics and Chemical Proteomics for Target Identification

Quantitative proteomics and chemical proteomics offer powerful strategies for identifying proteins that interact with or are modulated by this compound within a biological system. While specific detailed studies applying these methods exclusively to this compound were not extensively found in the provided search results, the principles and techniques discussed in the context of leech proteomes and related proteins like hirudin are highly relevant. glycosmos.org

Quantitative proteomics allows for the measurement of relative or absolute amounts of proteins in a sample, enabling comparisons between treated and untreated states (e.g., with and without this compound). This can help identify proteins whose expression levels change in response to this compound or proteins that are co-purified with this compound.

Chemical proteomics, particularly using probes based on the compound of interest, can directly identify protein targets by forming covalent or non-covalent interactions that can be subsequently isolated and identified using mass spectrometry.

Activity-Based Protein Profiling (ABPP) is a chemical proteomics technique that uses active site-directed probes to profile the functional state of enzyme families within complex proteomes. While no specific studies on this compound using ABPP were identified in the search results, ABPP could potentially be applied to study this compound's interaction with thrombin and potentially other serine proteases. By using probes designed to target the active site of thrombin, researchers could investigate how this compound binding affects the accessibility or conformation of the active site, providing insights into its inhibitory mechanism at a proteomic level.

Label-free quantitative proteomics methods, such as Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP), are valuable for assessing target engagement in a more native cellular environment. CETSA measures the thermal stability of a protein, which often increases upon binding to a ligand. By comparing the thermal profiles of proteins in cells or tissues treated with and without this compound, it might be possible to identify proteins whose thermal stability is altered by this compound binding, indicating a direct interaction or engagement. TPP extends this concept to a proteome-wide scale. Although specific applications of CETSA or TPP to this compound research were not found, these methods represent promising avenues for label-free target identification and validation in complex biological matrices relevant to this compound's activity.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling technique for quantitative proteomics. Cells are grown in media containing different isotopic forms of amino acids, allowing for the differentiation and quantification of proteins from different cell populations (e.g., treated vs. untreated) by mass spectrometry. SILAC is particularly useful for studying protein-protein interactions. While direct SILAC studies involving this compound were not found in the search results, this technique could be employed to identify proteins that interact with this compound in cells. For instance, pull-down experiments using labeled this compound or a bait protein could be combined with SILAC to quantitatively assess specific protein binding partners, providing a deeper understanding of this compound's molecular network. General label-free and stable isotope-labeled proteomics approaches have been applied in the study of leech proteomes to identify potentially active proteins, highlighting the relevance of these techniques in this research area. glycosmos.org

Development and Optimization of In Vitro Biochemical and Cell-Based Assays

In vitro assays are fundamental for characterizing the biochemical activity of this compound, particularly its inhibitory effect on thrombin and its impact on blood coagulation.

Spectrophotometric assays are widely used to measure the amidolytic activity of thrombin and its inhibition by compounds like this compound. These assays typically utilize a chromogenic substrate that mimics the natural cleavage site of thrombin. Upon cleavage by thrombin, the substrate releases a chromophore (e.g., p-nitroanilide) that can be detected and quantified by measuring absorbance at a specific wavelength (commonly 405 nm) using a spectrophotometer or microplate reader. scispace.com The rate of color development is proportional to thrombin activity. By incubating thrombin with varying concentrations of this compound before adding the substrate, the degree of enzyme inhibition can be determined, allowing for the calculation of inhibition constants (e.g., Ki) or IC50 values. uniprot.org This method provides a direct and quantitative measure of this compound's potency as a thrombin inhibitor.

Assays that monitor fibrin (B1330869) clot formation are crucial for evaluating the anticoagulant activity of this compound in a more physiologically relevant context. Thrombin's primary role in coagulation is the cleavage of fibrinogen to form fibrin monomers, which then polymerize to form a fibrin clot. nih.gov this compound, by inhibiting thrombin, prevents or delays this process. nih.gov

One common method involves adding thrombin to a solution containing fibrinogen in the presence or absence of this compound and measuring the time it takes for a visible clot to form (thrombin clotting time). Alternatively, clot formation can be monitored spectrophotometrically or turbidimetrically by measuring the increase in turbidity of the solution as the fibrin network forms. nih.gov The rate and extent of turbidity increase are indicative of clotting activity. This compound's inhibitory effect is observed as a prolongation of clotting time or a reduction in the rate and maximum turbidity of clot formation. uniprot.orgnih.gov These assays confirm that this compound's inhibition of thrombin translates into effective anticoagulant activity by preventing fibrin clot formation.

High-Throughput Screening Platforms for Inhibitor Discovery

High-Throughput Screening (HTS) plays a crucial role in modern drug discovery, enabling the rapid evaluation of large libraries of compounds against a specific biological target. This process is particularly valuable in identifying initial "hit" compounds that can serve as starting points for the development of more potent and selective inhibitors. While this compound itself is a naturally occurring, highly potent thrombin inhibitor, HTS platforms are extensively utilized in the broader search for novel inhibitors targeting thrombin, the enzyme that this compound inhibits. nih.govnih.govnih.gov

HTS platforms typically involve miniaturized assays conducted in multi-well plates, allowing for the simultaneous testing of thousands to millions of compounds. probes-drugs.orgnih.gov Common detection methods employed in these screens include optical readouts such as fluorescence, absorbance, luminescence, and scintillation, with fluorescence-based techniques being frequently utilized due to their efficiency. nih.govnih.gov The process involves several key steps, including target preparation, compound management, assay development, and automated screening, followed by data acquisition and analysis. probes-drugs.org

The primary goal of HTS in inhibitor discovery is to identify compounds that exhibit activity against the target enzyme. probes-drugs.orgnih.gov For thrombin inhibitors, HTS assays are designed to measure the inhibition of thrombin's enzymatic activity, often by monitoring the cleavage of a chromogenic or fluorogenic substrate. Compounds that show a significant inhibitory effect in the primary screen are then subjected to further validation and characterization to confirm their activity and assess their potency and selectivity.

While the search results provide a general overview of HTS platforms and their application in discovering enzyme inhibitors, including thrombin inhibitors, specific detailed research findings or data tables directly pertaining to HTS campaigns for the discovery of this compound inhibitors were not available in the consulted sources. Research on this compound often focuses on its properties as a natural inhibitor or the development of related anticoagulant therapies like desirudin (B48585) and bivalirudin, which are recombinant forms or derivatives of hirudin. newdrugapprovals.orgresearchgate.net However, the principles and methodologies of HTS described for other enzyme targets, such as other thrombin inhibitors, are broadly applicable to the discovery of novel compounds that could modulate thrombin activity. nih.govnih.govnih.gov

HTS has been successfully applied to identify inhibitors for various enzymes and targets, demonstrating its power in exploring chemical diversity to find active molecules. Examples include screens for inhibitors of insulin-regulated aminopeptidase (B13392206) (IRAP) guidetopharmacology.org, tau fibrillization wikipedia.org, and molecular chaperones researchgate.net. These examples highlight the versatility of HTS platforms in addressing diverse therapeutic areas and target classes.

The data generated from HTS campaigns, even for targets related to this compound's function like thrombin, contribute to public data repositories such as PubChem, facilitating the sharing and analysis of biological activity data for a vast number of compounds. nih.gov This wealth of data can be invaluable for computational modeling, structure-activity relationship studies, and the identification of novel chemotypes with desired inhibitory properties.

Despite the absence of specific detailed HTS data for this compound itself in the available information, the established methodologies and technological advancements in HTS platforms remain fundamental tools in the ongoing quest for new and improved inhibitors of key biological targets like thrombin. probes-drugs.orgnih.gov

Conceptual and Mechanistic Explorations of Hirullin S Broader Biological Activities

Influence of Hirullin on Cellular Responses and Intracellular Signaling Pathways

Research into the direct influence of this compound on specific cellular responses and intracellular signaling pathways is an area of ongoing investigation. However, insights can be drawn from studies on the related compound, hirudin, which is also a potent thrombin inhibitor. These studies provide a framework for understanding the potential mechanisms by which this compound might exert effects in various biological contexts, such as inflammation and fibrosis.

Modulation of Enzyme-Linked Signaling Cascades

Studies on hirudin have indicated its capacity to modulate enzyme-linked signaling cascades, pathways frequently involved in cellular responses to stimuli. For instance, hirudin has been shown to inhibit inflammation through the p38 MAPK/NF-κB pathway. In the context of renal fibrosis, hirudin treatment was observed to downregulate the PI3K/AKT signaling pathway. Furthermore, research into hirudin's role in promoting angiogenesis in ischemic tissue revealed its modulation of the cross-talk between the p38 MAPK and ERK signaling pathways. While these findings are specific to hirudin, they suggest that potent thrombin inhibition, a characteristic shared by this compound, can impact these critical intracellular signaling cascades. Direct studies are needed to confirm similar effects for this compound.

Regulation of Gene Expression Profiles

The influence of thrombin inhibition on gene expression profiles has been explored in studies involving hirudin. For example, in a model of renal fibrosis, hirudin treatment led to a notable decrease in the expression of genes associated with fibrosis, including fibronectin, N-cadherin, vimentin, TGF-β, and snail. Another study on hirudin's angiogenic effects demonstrated its regulation of the expression of factors like VEGF, endostatin, and TSP-1. These results from hirudin research highlight the potential for thrombin inhibitors like this compound to influence cellular behavior by altering gene expression, thereby impacting processes such as extracellular matrix remodeling and the production of angiogenic or inflammatory mediators. The specific effects of this compound on gene expression profiles require dedicated investigation.

This compound as a Molecular Probe for Investigating Thrombin's Diverse Physiological Roles

Thrombin is a multifunctional serine protease involved in a wide array of physiological and pathological processes beyond its central role in blood coagulation, including inflammation, cellular proliferation, and tissue repair. As a potent and specific inhibitor of thrombin, this compound P18, similar to hirudin, holds potential as a valuable molecular probe for dissecting these diverse roles of thrombin. nih.govnih.gov By specifically blocking thrombin's activity, this compound can be utilized in research to isolate and study the downstream effects mediated by thrombin in various biological systems. Studies using hirudin as a molecular probe have helped quantify active thrombin levels in vivo and investigate its involvement in processes like intravascular coagulation. Given its comparable inhibitory strength and specificity for thrombin, this compound could serve as an alternative or complementary tool in such investigations, aiding in a more comprehensive understanding of thrombin's complex physiological landscape.

Hypothetical Interactions with Other Biological Systems and Pathways

Based on its established role as a potent thrombin inhibitor, this compound may hypothetically interact with other biological systems and pathways that are influenced by thrombin activity. Thrombin is known to interact with various cell types, including platelets, endothelial cells, and cells in the central nervous system, often through the activation of protease-activated receptors (PARs). These interactions can trigger diverse cellular responses, including inflammatory signaling, changes in vascular permeability, and modulation of cell growth and differentiation. By inhibiting thrombin, this compound could potentially modulate these thrombin-mediated effects in systems beyond coagulation. For instance, thrombin's involvement in inflammation suggests a hypothetical role for this compound in modulating inflammatory responses by limiting thrombin's pro-inflammatory actions. Similarly, thrombin's influence on cellular development and tissue repair hints at potential, albeit hypothetical, effects of this compound in these processes. While direct evidence for this compound's interaction with these specific systems and pathways is limited in the consulted literature, its potent thrombin inhibitory activity provides a mechanistic basis for exploring such hypothetical interactions in future research. One study briefly mentions this compound in the context of mast cell degranulation assays, suggesting potential interactions with immune cells.

Compound Information

| Compound Name | PubChem CID |

| This compound | Not Available |

| This compound P18 | Not Available |

| Hirudin | 72941487 |

*PubChem CID for this compound or this compound P18 was not found in the consulted sources.

Selected Biological Properties

Evolutionary Biology and Biodiversity of Hirudin Like Peptides

Phylogenetic Analysis of Hirullin and Related Thrombin Inhibitors Across Hematophagous Organisms

Phylogenetic analysis is a method used to infer evolutionary relationships between organisms or molecules based on their genetic or protein sequences. omu.edu.trresearchgate.net Studies employing phylogenetic analysis of hirudin and hirudin-like factors across different leech species have provided insights into their evolutionary history. These analyses often utilize molecular data, such as DNA or amino acid sequences, to construct phylogenetic trees that depict the estimated evolutionary relationships. researchgate.netmdpi.com

Research suggests that hirudins and HLFs diverged early in leech evolution. d-nb.info While hirudin was initially characterized from the medicinal leech Hirudo medicinalis, variants and related inhibitors like this compound have been identified in other leech species, such as Hirudinaria manillensis. nih.govresearchgate.net Phylogenetic studies comparing the gene sequences of hirudin and HLF variants from different Hirudo species, as well as other genera like Hirudinaria and Whitmania, support the hypothesis of an early divergence. d-nb.info

Differences in the number and types of hirudin and HLF genes are observed among different species, indicating ongoing evolutionary processes. For instance, the diversity of these genes in Hirudo troctina appears to surpass that found in other European Hirudo species. d-nb.info Phylogenetic analyses can also reveal instances where genes have evolved through recombination events, contributing to the observed diversity of these anticoagulant proteins. d-nb.info